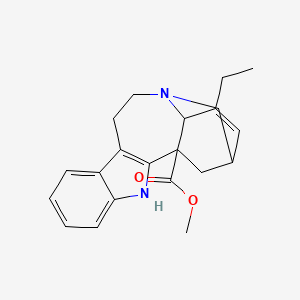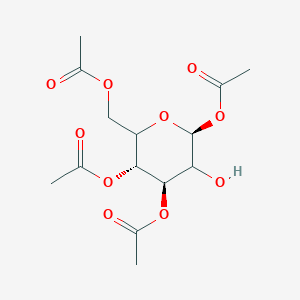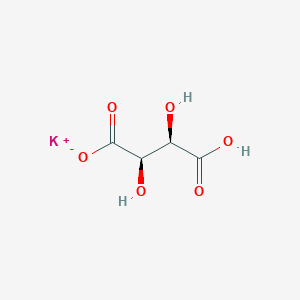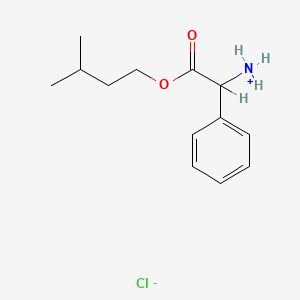
Catharanthine hcl
Overview
Description
Catharanthine hcl is an alkaloid.
Catharanthine hcl is a natural product found in Catharanthus roseus with data available.
Scientific Research Applications
Synthetic Chemistry and Organic Synthesis : Catharanthine HCl is an attractive alkaloid for clinical research and organic synthetic chemistry. It has been used in novel strategies for synthesizing chiral intermediates via asymmetric desymmetrization of meso-isoquinuclidine (Kono et al., 2019).
Extraction and Semi-Synthetic Production : Catharanthine HCl can be extracted from dried leaves of Catharanthus roseus. This extraction process has been used for semi-synthesis of the anti-cancer bisindole alkaloid vinblastine (Verma et al., 2007).
Biochemical and Biophysical Research : Catharanthine inhibits a cytochrome P-450 dependent monooxygenase in higher plants, suggesting a mechanism for feedback control in the biosynthesis of indole alkaloids (McFarlane et al., 1975).
Antibacterial Applications : Catharanthine has been investigated for its potential to potentiate antibiotics against drug-resistant bacteria like Pseudomonas aeruginosa. It appears to reverse drug resistance through inhibition of efflux pumps (Dwivedi et al., 2018).
Cardiovascular Research : Catharanthine affects the cardiovascular system by dilating small mesenteric arteries and decreasing heart rate and cardiac contractility, likely via inhibition of voltage-operated calcium channels (Jadhav et al., 2013).
Biotransformation Studies : Research has also focused on biotransformation processes using Catharanthus roseus cells, leading to new metabolites of catharanthine, which could have implications in anticancer drug synthesis (He et al., 2015).
Cholinergic Neurotransmission : Studies on the roots of Catharanthus roseus have identified catharanthine as a potent inhibitor of acetylcholinesterase, suggesting potential applications in the treatment of conditions like Alzheimer's disease (Pereira et al., 2010).
Neuropharmacology : Catharanthine has been a subject in studies focusing on neuropharmacology, particularly in the context of iboga alkaloids, which are known for their potential in treating mental illnesses (Iyer et al., 2020).
properties
IUPAC Name |
methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQVZJOWHHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catharanthine hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7798302.png)




![2-[4-(tetrahydro-2H-pyran-2-yloxy)phenoxy]tetrahydro-2H-pyran](/img/structure/B7798343.png)

![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B7798352.png)


